2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a phenoxy group with chloro and dimethyl substitutions.
Preparation Methods
The synthesis of 2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with piperidine: The phenoxyacetyl intermediate is then reacted with piperidine to form the piperidinyl intermediate.
Cyclization: The piperidinyl intermediate undergoes cyclization with a cyclopropyl-substituted pyridazine derivative to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro and dimethyl groups on the phenoxy ring can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for the treatment of various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one: This compound lacks the dimethyl substitutions on the phenoxy ring, which may affect its reactivity and biological activity.
2-[1-[2-(4-Methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one: This compound has a methyl group instead of a chloro group on the phenoxy ring, which may influence its chemical and biological properties.
Properties
IUPAC Name |
2-[1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-14-11-18(12-15(2)22(14)23)29-13-21(28)25-9-7-17(8-10-25)26-20(27)6-5-19(24-26)16-3-4-16/h5-6,11-12,16-17H,3-4,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMPZBSEADTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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